

Nanoparticle Tracking Analysis in Virology: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoparticle Tracking Analysis (NTA) has emerged as a powerful and indispensable tool in virology, offering high-resolution characterization of viral particles. This technique provides quantitative data on particle size, concentration, and aggregation, critical parameters in fundamental research, vaccine development, and the production of viral vectors for gene therapy. Unlike traditional methods that provide bulk measurements, NTA visualizes and analyzes nanoparticles on a particle-by-particle basis, offering a more detailed and accurate picture of the viral sample. This guide delves into the core applications of NTA in virology, providing detailed experimental protocols, quantitative data, and visual workflows to enable researchers to effectively integrate this technology into their work.

Core Principles of Nanoparticle Tracking Analysis

NTA utilizes the principles of light scattering and Brownian motion to determine the size distribution and concentration of nanoparticles in a liquid suspension. A laser beam is passed through the sample, and the light scattered by individual viral particles is captured by a camera-equipped microscope. The NTA software then tracks the movement of each particle, calculating its hydrodynamic diameter using the Stokes-Einstein equation. The concentration is determined by counting the number of particles within a known volume of the sample.



Key Applications of NTA in Virology Virus Quantification and Titer Measurement

Accurate quantification of viral titers is fundamental in virology. NTA offers a rapid and direct method for determining the total number of viral particles in a sample, irrespective of their infectivity.[1][2][3] This is a significant advantage over traditional infectivity assays like plaque assays or TCID50, which can be time-consuming and only measure infectious particles.[3][4]

Key Advantages:

- Speed: Results are obtained in minutes, compared to days or weeks for culture-based methods.[3]
- Total Particle Count: Measures both infectious and non-infectious particles, providing a complete picture of the viral population.[4]
- Reproducibility: Offers good reproducibility when standardized protocols are followed.

Virus Aggregation Analysis

Viral aggregation can significantly impact infectivity, immunogenicity, and the safety of viral-based products. NTA is highly effective in detecting and quantifying aggregates in real-time.[5] [6] This capability is crucial for:

- Monitoring sample quality and stability: Assessing the propensity of a virus preparation to aggregate under different storage conditions or in various formulations.
- Process optimization: Evaluating the impact of purification steps on the aggregation state of the virus.[7]
- Understanding disease mechanisms: Studying the role of viral aggregates in pathogenesis.

Vaccine Development and Manufacturing

NTA plays a critical role throughout the vaccine development and manufacturing pipeline, from initial characterization to final product quality control.[8] Its applications include:



- Characterization of viral stocks and virus-like particles (VLPs): Ensuring the correct size and concentration of the active components.[1][2]
- Process monitoring: Tracking particle concentration and aggregation during upstream and downstream processing to ensure consistency and optimize yield.
- Formulation development: Assessing the stability of vaccine candidates in different formulations.
- Purity assessment: Detecting the presence of contaminants and aggregates in the final product.[9]

Gene Therapy Vector Characterization

Viral vectors, such as Adeno-Associated Virus (AAV) and Lentivirus, are essential tools in gene therapy. NTA is used to characterize these vectors to ensure their safety and efficacy.[5] Key applications include:

- Quantification of vector particle concentration: Determining the accurate dose of the vector.
- Size distribution analysis: Ensuring the integrity of the viral capsids.
- Aggregation analysis: Monitoring the stability and quality of the vector preparation.

For smaller viruses like AAV (typically around 25 nm), which are below the detection limit of standard NTA, a gold-nanoparticle labeling method can be employed to increase their light scattering and enable accurate characterization.[10]

Antiviral Drug Efficacy Testing

NTA can be utilized to assess the efficacy of antiviral drugs by monitoring their impact on viral load and aggregation. By quantifying the number of viral particles before and after treatment, researchers can determine the drug's effectiveness in inhibiting viral replication or promoting viral clearance.

Data Presentation: Quantitative Analysis



The following tables summarize quantitative data from various studies, highlighting the capabilities of NTA in virological research.

Table 1: Comparison of NTA with Other Virus Quantification Methods

Virus	NTA Titer (particles/mL)	Plaque Assay Titer (PFU/mL)	qPCR Titer (gc/mL)	Reference
Bacteriophage Phi6	7.08 x 10 ¹⁰	4 x 10 ¹⁰	-	[11]
Adenovirus 5	1.4 x 10 ⁹	-	-	[12]
Influenza Virus	-	-	-	Data for direct comparison is often variable depending on the study and specific viral preparation.
Lentivirus	-	-	-	NTA provides total particle count, while other methods measure infectious or genomic units.

Table 2: NTA Characterization of Various Viruses and Virus-Like Particles (VLPs)



Virus/VLP	Modal Size (nm)	Concentration (particles/mL)	Key Findings	Reference
Adenovirus 5	100	1.4 x 10 ⁹	NTA parameters were optimized using latex beads of a similar size.	[12]
Influenza Virus	80 - 120	-	NTA is used to monitor aggregation in vaccine preparations.	[13]
Bacteriophage T3	~60	10 ⁷ - 10 ⁹	Aggregation was observed to increase with phage titer.	[14]
Bacteriophage K	~70	10 ⁸ - 10 ¹⁰	NTA revealed size distributions and aggregation states at different titers.	[14]
Lentivirus	-	-	NTA is used to assess the stability of lentiviral formulations.	[15]
AAV (gold- labeled)	~25	-	Gold-labeling enables NTA characterization of small viruses.	[10]

Experimental Protocols



General Sample Preparation for NTA

Proper sample preparation is crucial for obtaining accurate and reproducible NTA data.

- Dilution: Dilute the viral sample in a particle-free buffer (e.g., filtered PBS) to achieve an optimal particle concentration for analysis, typically between 10⁷ and 10⁹ particles/mL.[7][12] This corresponds to 20-100 particles per frame in the NTA software.
- Homogenization: Gently vortex or pipette the diluted sample to ensure a homogenous suspension. Avoid vigorous mixing that could induce aggregation or damage viral particles.
- Degassing: If necessary, degas the sample to remove any dissolved gases that could form bubbles and interfere with the analysis.

Protocol 1: Quantification of Adenovirus

This protocol is adapted from a study evaluating NTA for adenovirus 5 quantification.[12]

- Sample Preparation:
 - Thaw the adenovirus stock on ice.
 - Prepare serial dilutions of the virus in sterile, particle-free DPBS to achieve a concentration within the optimal range for NTA.
- Instrument Settings (NanoSight LM10):
 - Capture Settings:
 - Shutter Speed: 1340 1500
 - Gain: Maximal value
 - Analysis Settings:
 - Brightness: -15
 - Gain: 2



■ Blur: 3x3

Detection Threshold: 30

- Data Acquisition:
 - \circ Inject approximately 300 μL of the diluted sample into the instrument.
 - Record at least three videos of 60 seconds each.
- Data Analysis:
 - Analyze the videos using the NTA software with the specified settings.
 - The software will calculate the mean size, modal size, and concentration of the viral particles.

Protocol 2: Analysis of Influenza Virus in Vaccine Preparations

This protocol outlines a general approach for monitoring influenza virus aggregation in vaccine manufacturing.

- Sample Preparation:
 - Obtain samples from different stages of the vaccine manufacturing process (e.g., crude harvest, after purification).
 - Dilute the samples in particle-free PBS to the optimal concentration range for NTA.
- Instrument Settings:
 - Instrument settings should be optimized for the specific NTA instrument and the characteristics of the influenza virus preparation. Key parameters to adjust include shutter speed, camera level, and detection threshold.
- Data Acquisition:



 Acquire multiple video replicates (e.g., 5 videos of 60 seconds each) for each sample to ensure statistical robustness.

Data Analysis:

- Analyze the data to determine the size distribution and concentration of particles.
- Pay close attention to the presence of larger particles, which may indicate aggregation.
 Compare the size distributions of samples from different process stages to assess the effectiveness of purification steps in removing aggregates.

Protocol 3: Fluorescence NTA (fNTA) for Specific Virus Characterization

fNTA allows for the specific detection and quantification of labeled viral particles within a heterogeneous sample.

Labeling:

- Antibody-based labeling: Incubate the viral sample with a fluorescently labeled antibody specific to a viral surface protein.
- Nucleic acid staining: For enveloped viruses, membrane-permeable nucleic acid dyes can be used to label the viral genome.
- Membrane dyes: Lipophilic dyes can be used to stain the envelopes of enveloped viruses.

Sample Preparation:

• After labeling, dilute the sample as described in the general protocol.

Instrument Settings:

- Use an NTA instrument equipped with the appropriate laser and filter set for the fluorophore used.
- Optimize camera level and detection threshold for fluorescent signal detection.



- Data Acquisition and Analysis:
 - Acquire data in both light scatter and fluorescence modes.
 - Compare the particle concentrations obtained in both modes to determine the concentration of the specifically labeled viral particles.

Mandatory Visualizations Experimental Workflows and Logical Relationships

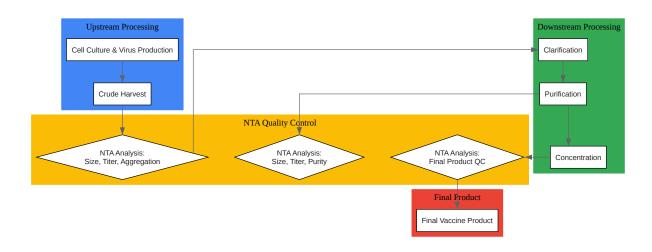
The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships in the application of NTA in virology.



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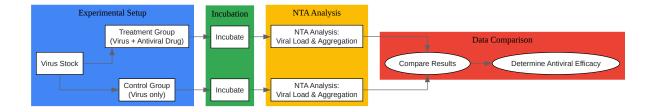
Standard NTA workflow for virus quantification.





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NTA workflow for vaccine manufacturing quality control.





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Workflow for assessing antiviral drug efficacy using NTA.

Conclusion

Nanoparticle Tracking Analysis is a versatile and powerful technique that has significantly advanced the field of virology. Its ability to provide rapid, high-resolution data on virus size, concentration, and aggregation makes it an invaluable tool for researchers, scientists, and drug development professionals. By providing a more complete picture of viral populations than traditional methods, NTA facilitates a deeper understanding of virus biology, accelerates the development of vaccines and gene therapies, and aids in the evaluation of novel antiviral compounds. The detailed protocols and workflows presented in this guide offer a comprehensive resource for the successful implementation of NTA in a wide range of virological applications.

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